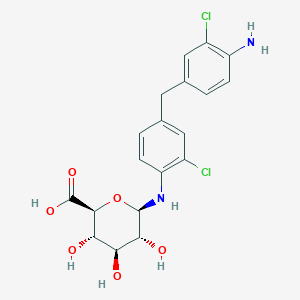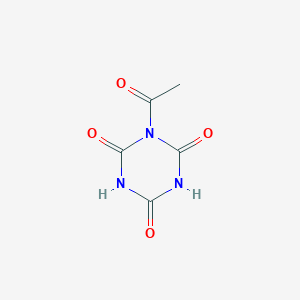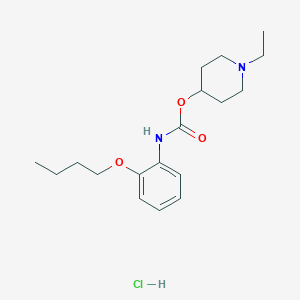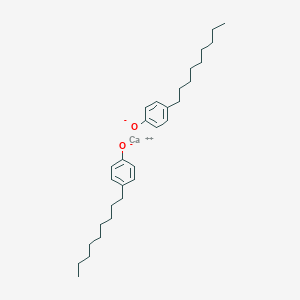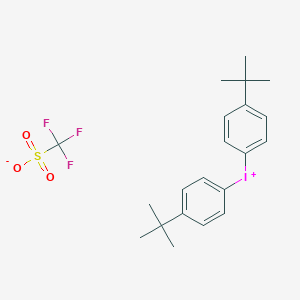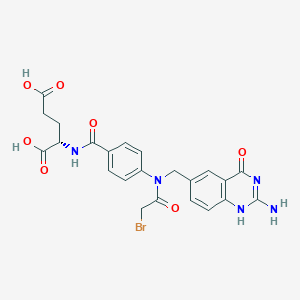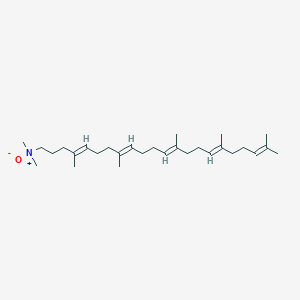
2-Aza-2,3-dihydrosqualene N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide is a complex organic compound characterized by its multiple conjugated double bonds and a terminal amine oxide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide typically involves multi-step organic reactions. The process begins with the preparation of the docosa-pentaene backbone, followed by the introduction of methyl groups at specific positions. The final step involves the oxidation of the amine group to form the amine oxide. Common reagents used in these reactions include organometallic catalysts, oxidizing agents like hydrogen peroxide, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide undergoes various chemical reactions, including:
Oxidation: The amine group can be further oxidized to form nitro compounds.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro-docosa-pentaenes, fully saturated docosa-alkanes, and halogenated derivatives .
科学研究应用
Chemistry
In chemistry, (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the study of conjugated systems and electron delocalization .
Biology
In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. Its ability to interact with lipid bilayers makes it a candidate for studying membrane-bound processes .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The amine oxide group is known to enhance the solubility and bioavailability of drugs .
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
作用机制
The mechanism of action of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron transfer processes, while the amine oxide group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate various biochemical pathways .
相似化合物的比较
Similar Compounds
- (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine
- (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine nitro
- (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine halide
Uniqueness
The uniqueness of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide lies in its amine oxide group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and reactivity compared to its analogs .
属性
CAS 编号 |
100692-38-4 |
|---|---|
分子式 |
C29H51NO |
分子量 |
429.7 g/mol |
IUPAC 名称 |
(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide |
InChI |
InChI=1S/C29H51NO/c1-25(2)15-11-18-28(5)21-12-19-26(3)16-9-10-17-27(4)20-13-22-29(6)23-14-24-30(7,8)31/h15-17,21-22H,9-14,18-20,23-24H2,1-8H3/b26-16+,27-17+,28-21+,29-22+ |
InChI 键 |
GPJDIHDLTQEECK-GUUMBNHASA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C |
手性 SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC[N+](C)(C)[O-])/C)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C |
同义词 |
2-aza-2,3-dihydrosqualene N-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
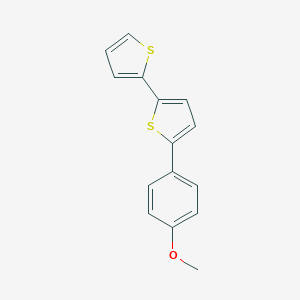
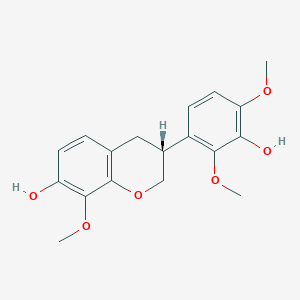
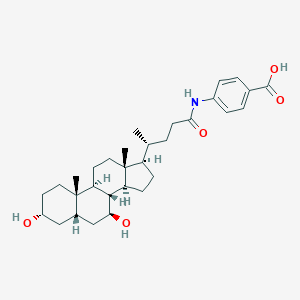
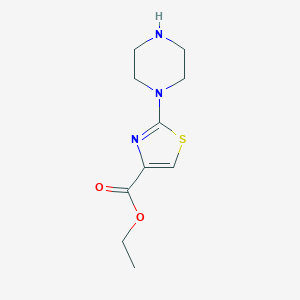
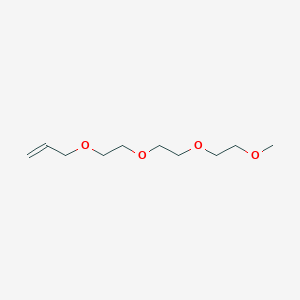
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene](/img/structure/B10320.png)
